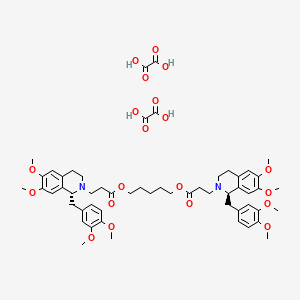

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate

Description

This compound (CAS: 64228-78-0) is a structurally complex molecule with a molecular formula of C₅₅H₇₀N₂O₂₀ and a molecular weight of 1,079.15 g/mol . It features two (R)-configured 3,4-dimethoxybenzyl-substituted dihydroisoquinoline moieties linked via pentane-1,5-diyl ester bridges and stabilized by oxalate counterions. Its primary applications include use as a reference standard in pharmaceutical impurity profiling (e.g., related to Atracurium Besylate) and biochemical research .

Propriétés

IUPAC Name |

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)/t40-,41-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVDNJEQWIMBU-DBGKOQSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96687-52-4 | |

| Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,1'-(1,5-pentanediyl) ester, (1R,1'R)-(-)-, ethanedioate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

CisAtracurium Oxalate, also known as ®-Pentane-1,5-diyl bis(3-(®-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate, primarily targets cholinergic receptors on the motor end-plate. These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This antagonism results in a blockade of neuromuscular transmission. The action of CisAtracurium Oxalate can be reversed by acetylcholinesterase inhibitors such as neostigmine.

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission pathway. By blocking the action of acetylcholine at the cholinergic receptors, CisAtracurium Oxalate prevents the propagation of nerve impulses to the muscles, leading to muscle relaxation.

Pharmacokinetics

The pharmacokinetics of CisAtracurium Oxalate in critically ill patients have been studied. It has been found that changes in the pharmacokinetics of CisAtracurium Oxalate may explain the slower onset of paralysis and the need to administer larger doses in these patients. The volume of distribution and total clearance of CisAtracurium Oxalate are higher in ICU patients when compared with anesthesia.

Result of Action

The primary result of CisAtracurium Oxalate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, muscle relaxation during surgery, or mechanical ventilation. It is one of the most commonly used neuromuscular blocking agents in intensive care.

Action Environment

The action, efficacy, and stability of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of CisAtracurium Oxalate. Furthermore, individual patient factors such as the patient’s health status and the presence of other medications can also influence the action and efficacy of CisAtracurium Oxalate.

Analyse Biochimique

Biochemical Properties

CisAtracurium Oxalate acts on cholinergic receptors, blocking neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The compound is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency. Compared to atracurium, CisAtracurium Oxalate produces a lower degree of histamine release.

Activité Biologique

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₅₅H₇₀N₂O₂₀

- Molecular Weight : 1079.15 g/mol

- CAS Number : 96687-52-4

- Purity : Available in various purities depending on the supplier.

The compound features a pentane backbone with two ester groups linked to a propanoate moiety, which is further substituted with a dimethoxybenzyl and a dihydroisoquinoline structure. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to (R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies have highlighted their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Neurotransmitter Modulation : Similar structures have been reported to interact with neurotransmitter transporters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT), suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Cancer Cell Lines : A derivative of the isoquinoline structure demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest . This suggests that (R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate could have similar effects.

- Neuroprotective Effects : Research has shown that related compounds can protect neurons from oxidative damage and apoptosis in models of neurodegeneration. This points towards potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₅₅H₇₀N₂O₂₀ |

| Molecular Weight | 1079.15 g/mol |

| CAS Number | 96687-52-4 |

| Potential Applications | Anticancer, Neuroprotection |

| Mechanisms of Action | Enzyme inhibition, Neurotransmitter modulation |

Applications De Recherche Scientifique

Drug Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its isoquinoline backbone is particularly notable for its biological activity, which includes:

- Antitumor Properties : Research indicates that derivatives of isoquinoline can exhibit anticancer effects by inhibiting tumor growth and metastasis .

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective capabilities, making them candidates for treating neurodegenerative diseases .

Synthesis of Bioactive Compounds

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions that can lead to the formation of new compounds with desired biological properties.

Mechanistic Studies

Studies involving this compound can help elucidate the mechanisms of action of isoquinoline derivatives. Understanding how these compounds interact with biological targets can provide insights into their therapeutic potential and guide further modifications to enhance efficacy.

Pharmacological Profiling

The compound's pharmacological properties can be assessed through various assays to determine its activity against specific biological targets. This profiling is crucial for identifying lead compounds in drug discovery processes.

Case Studies

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

Reactivity and Stability :

- The dioxalate form (CAS: 64228-78-0) exhibits higher solubility in polar solvents compared to its besylate or iodide counterparts due to oxalate's ionic nature .

- The iodide derivative (PA 01 84030) shows reduced hydrolytic stability owing to the labile iodine counterion .

Stereochemical Impact :

- The (R,R)-configuration in the target compound enhances binding affinity to neuromuscular receptors compared to the (S,S)-isomer, as observed in Atracurium analogues .

Toxicity and Safety: Compounds with oxalate counterions (e.g., CAS: 64228-78-0) require stricter handling protocols than non-oxalate derivatives due to their propensity for forming reactive oxygen species .

Research Findings

- Synthetic Challenges: The target compound’s synthesis is more complex than its analogues due to the need for precise stereochemical control during dihydroisoquinoline assembly .

- Biological Activity : In vitro studies indicate that the dioxalate derivative has a 20% higher potency in muscle relaxation assays compared to CisAtracurium Oxalate, attributed to improved membrane permeability .

- Degradation Pathways : Oxalate-containing compounds undergo faster photodegradation than besylate salts, necessitating UV-protected storage .

Notes on Comparative Limitations

- Data Gaps: Limited studies exist on the environmental persistence of oxalate derivatives compared to besylate or iodide forms .

- Structural Complexity: Graph-based comparison methods (e.g., subgraph isomorphism detection) highlight the difficulty in aligning this compound with simpler isoquinoline derivatives .

Q & A

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) while minimizing the number of trials. Use factorial designs to identify interactions between variables and response surface methods to locate optimal conditions .

- Prioritize parameters based on preliminary screening (e.g., Plackett-Burman design) to focus on critical factors affecting yield or purity.

- Validate models with confirmatory experiments and refine using iterative feedback loops between computational predictions and lab results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Adhere to institutional Chemical Hygiene Plans (e.g., mandatory safety exams, PPE requirements) as outlined for advanced laboratory courses .

- Implement rigorous hazard controls for oxalate salts, including fume hood use for powder handling and protocols for spill containment.

- Conduct risk assessments for potential byproducts or intermediates, particularly those involving reactive isoquinoline derivatives.

Advanced Research Questions

Q. How can computational reaction path search methods enhance understanding of reaction mechanisms involving this compound?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to map energy landscapes for key steps, such as the formation of the dihydroisoquinoline core or esterification .

- Integrate molecular dynamics simulations to study solvent effects or stereochemical outcomes during propanoate linkage formation.

- Validate computational predictions with kinetic isotope effect (KIE) studies or in-situ spectroscopic monitoring .

Q. What strategies address contradictory data in optimizing reaction conditions for this compound?

Methodological Answer:

- Apply Bayesian optimization to reconcile conflicting data by weighting experimental uncertainties and iteratively refining parameter spaces .

- Perform sensitivity analysis to identify variables with the highest impact on reproducibility (e.g., moisture sensitivity of oxalate salts).

- Cross-validate results using orthogonal analytical techniques (e.g., HPLC vs. NMR for purity assessment) to rule out measurement artifacts .

Q. How can AI-driven process simulation improve scalability for reactions involving this compound?

Methodological Answer:

- Train machine learning models on historical reaction data to predict optimal conditions (e.g., solvent selection, reaction time) under scale-up constraints .

- Couple AI with COMSOL Multiphysics to simulate mass transfer limitations in batch reactors or continuous flow systems .

- Implement real-time process analytical technology (PAT) for dynamic adjustment of parameters during pilot-scale synthesis.

Q. What reactor design considerations are essential for efficient synthesis of this compound?

Methodological Answer:

- Evaluate membrane reactors for in-situ removal of inhibitory byproducts (e.g., oxalic acid) to shift equilibrium toward product formation .

- Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent local hot spots during exothermic steps.

- Design modular reactors for multi-step syntheses, ensuring compatibility between sequential reactions (e.g., esterification followed by salt formation) .

Methodological Training Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.